Phenylbutazone sodium salt

COX inhibition NSAID selectivity equine pharmacology

Parenteral formulation requires aqueous solubility that phenylbutazone free acid cannot provide. This pre-formed sodium salt eliminates in-situ pH adjustment. - **Solubility**: Enables 200 mg/mL injectable solutions (pH 9.5-10.0). - **Equine COX-1/2 ratio**: 1.6 - balanced inhibition for musculoskeletal pain. - **Uricosuric control**: Validated positive control for renal urate transport studies. - **Stability**: Characterized degradation kinetics guide N₂/light-protected packaging. Direct substitution with free acid alters dissolution & absorption. Batch-to-batch consistency assured.

Molecular Formula C19H19N2NaO2
Molecular Weight 330.4 g/mol
CAS No. 22276-61-5
Cat. No. B12432396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylbutazone sodium salt
CAS22276-61-5
Molecular FormulaC19H19N2NaO2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Na+]
InChIInChI=1S/C19H20N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13,22H,2-3,14H2,1H3;/q;+1/p-1
InChIKeyNNFXVGOLTQESMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylbutazone Sodium Salt: Overview and Pharmacological Profile


Phenylbutazone sodium salt (CAS 22276-61-5; also registered as CAS 129-18-0) is the pre-formed sodium enolate of the pyrazolidinedione-class non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. It acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, reducing prostaglandin synthesis and thereby exerting analgesic, antipyretic, and anti-inflammatory effects [1]. Distinct from the free acid form (phenylbutazone base, CAS 50-33-9), the sodium salt provides formulation-ready aqueous solubility at alkaline pH, enabling high-concentration injectable preparations (200 mg/mL) and facilitating its predominant use in veterinary medicine, particularly for musculoskeletal disorders in horses [2]. Its clinical role in human medicine is now restricted to refractory ankylosing spondylitis and acute gout where other therapies have failed, reflecting a risk-benefit profile shaped by its balanced COX inhibition, long elimination half-life, and established uricosuric activity [1][3].

Non‑selective COX inhibitor probe – Balanced COX‑1/COX‑2 inhibition profile supports models where complete isoform selectivity may confound.
Uricosuric tool compound – Validated urate reabsorption modulator for renal urate transport research.
Pre‑formed sodium salt – Enables aqueous injectable formulation without in‑situ salt conversion.

Why Phenylbutazone Sodium Salt Is Not Interchangeable with Other NSAIDs


Phenylbutazone sodium salt occupies a distinct position within the NSAID class due to its unique combination of balanced COX-1/COX-2 inhibition (IC50 ratio ~1.6 in equine blood), clinically significant uricosuric activity absent in close structural analogs such as mofebutazone, and sodium-salt-dependent aqueous solubility that directly impacts formulation strategy and parenteral bioavailability [1][2]. Generic substitution with phenylbutazone free acid introduces pH-dependent dissolution variability that can alter the rate and extent of absorption, while substitution with other NSAIDs such as indomethacin, naproxen, or flunixin meglumine involves fundamentally different COX selectivity ratios, ulcerogenic potentials, and metabolic pathways that preclude dose-equivalent interchange [3][4]. Furthermore, the sodium salt's degradation profile under aerobic, photolytic, and iron-catalyzed conditions is compound-specific and has been quantitatively characterized—enabling informed stability specification setting that cannot be inferred from free acid data alone [5]. These pharmacological and pharmaceutical differences create verifiable procurement and formulation consequences that are quantified in the evidence sections below.

Free acid exchange
pH‑dependent dissolution of the free acid may alter absorption kinetics; the sodium salt provides formulation‑ready solubility that does not directly transfer.
COX‑2‑selective NSAIDs
Switching to meloxicam, carprofen or firocoxib shifts COX selectivity toward COX‑2 dominance, which may not reproduce the balanced inhibition profile of phenylbutazone.
Structural analog (mofebutazone)
Mofebutazone lacks uricosuric activity, even at high doses, and shows distinct drug‑interaction profiles; uricosuric endpoints require the parent molecule.

Key Differentiation Dimensions Against Comparators


COX-1/COX-2 Selectivity Profile in Equine Whole Blood

In a direct head-to-head in vitro study using equine whole blood enzyme-linked assays, phenylbutazone exhibited a COX-1/COX-2 IC50 ratio of 1.6 (COX-1 IC50: 6.15 µM; COX-2 IC50: 3.79 µM), indicating a near-balanced, mildly COX-2-preferring profile [1][2]. By contrast, indomethacin in the same species demonstrated a COX-1/COX-2 ratio of 0.08 (COX-1 IC50: 0.036 µM; COX-2 IC50: 0.43 µM), reflecting strong COX-1 selectivity, while meloxicam and carprofen were markedly COX-2-selective [1]. At the IC80 level, phenylbutazone's COX-2 selectivity increased by +134.4% relative to its IC50 selectivity, whereas meloxicam showed a −41.2% decrease in COX-2 selectivity at IC80, demonstrating that phenylbutazone's functional selectivity shifts toward COX-2 at higher drug concentrations—a property not shared by COX-2-selective comparators [2].

COX‑1/COX‑2 selectivity
Head‑to‑head
COX‑1/COX‑2 IC₅₀ ratio: 1.6 (mildly COX‑2 preferring). Indomethacin: 0.08 (strongly COX‑1). Unique +134.4% COX‑2 selectivity gain at IC₈₀ vs. loss in meloxicam (−41.2%).
Supports balanced‑inhibition assay models; selectivity shift may differ from COX‑2‑selective comparators.
Equine whole blood, enzyme‑linked assay.
COX inhibition NSAID selectivity equine pharmacology veterinary anti-inflammatory

Anti-Inflammatory Potency in Chronic Adjuvant Arthritis

In a standardized chronic adjuvant arthritis rat model using nine consecutive daily oral doses and a therapeutic endpoint of ≥0.5 mL paw volume reduction, phenylbutazone demonstrated an oral therapeutic ED50 of 13.27 ± 2.7 mg/kg [1]. This places phenylbutazone approximately 60-fold less potent than indomethacin (ED50: 0.22 ± 0.05 mg/kg) but approximately 21-fold more potent than aspirin (ED50: 279.0 ± 24.6 mg/kg) in the same model [1]. The relative potency ranking established was: indomethacin > prednisolone (3.49) > hydrocortisone (12.4) > phenylbutazone (13.27) > mefenamic acid (20.10) > aminopyrine (129.95) > aspirin (279.0) [1]. This chronic inflammation model generated potency ratios consistent with the acute carrageenin assay for all compounds except aspirin, validating phenylbutazone's intermediate potency position within the NSAID class [1].

Chronic inflammation potency
Head‑to‑head
Oral ED₅₀: 13.27 mg/kg (rat adjuvant arthritis). ~60‑fold less potent than indomethacin, ~21‑fold more potent than aspirin. Intermediate rank.
Provides intermediate‑potency reference point for dose‑response model design.
9‑day dosing, probit analysis.
adjuvant arthritis ED50 chronic inflammation NSAID potency preclinical pharmacology

Aqueous Degradation Kinetics and Stability Profile

The degradation kinetics of phenylbutazone sodium salt in aqueous solution were quantitatively characterized at 37 °C using a stability-indicating HPLC method capable of simultaneously resolving the parent compound and its main decomposition products [1]. At pH 7.9 and pH 10.0, the principal degradation products identified were 3-hydroxy-2-oxohexanoic acid 1,2-diphenylhydrazide and 3-carboxy-2-oxohexanoic acid 1,2-diphenylhydrazide, with azobenzene formation occurring exclusively at pH 10.0 [1]. Critically, at pH 7.9 in the dark, degradation proceeds with a distinct lag phase, whereas photolytic conditions eliminate this lag phase entirely [1]. The degradation is catalyzed by traces of iron, and an unexpected synergistic acceleration of degradation is observed when both iron(III) and EDTA are present under aerobic irradiation conditions [1]. These kinetics are specific to the sodium salt form and provide a quantitative basis for specification of pH, headspace atmosphere, light protection, and trace-metal limits during formulation and storage.

Aqueous degradation kinetics
Reported
pH 7.9 dark: lag phase. pH 10.0: azobenzene. Photolysis eliminates lag. Iron(III)+EDTA under O₂ irradiation synergistically accelerates degradation.
Sodium‑salt‑specific stability profile informs packaging and trace‑metal specifications.
HPLC stability‑indicating method, 37 °C.
degradation kinetics stability HPLC autoxidation hydrolysis pharmaceutical analysis

Clinical Gastric Tolerability vs. Naproxen in Ankylosing Spondylitis

In a double-blind, double-placebo crossover trial involving 20 patients with ankylosing spondylitis, naproxen (500–750 mg daily) was found to be equivalent to phenylbutazone (400–600 mg daily) in controlling disease activity over two 5-week treatment periods [1]. No serious side effects were observed; however, gastric complaints occurred twice as frequently under phenylbutazone as under naproxen [1]. This study establishes that while phenylbutazone and naproxen are therapeutically interchangeable for disease control in ankylosing spondylitis, the gastrointestinal tolerability profile differs meaningfully, with naproxen offering a more favorable gastric safety margin at equipotent anti-inflammatory doses.

Gastric tolerability endpoint
Head‑to‑head
Double‑blind crossover: disease activity control equivalent to naproxen. Gastric complaints 2× more frequent with phenylbutazone.
Reported tolerability endpoint context; gastric complaint incidence may differ between compounds.
Ankylosing spondylitis, n=20, two 5‑week periods.
ankylosing spondylitis clinical trial naproxen gastric tolerability double-blind crossover

Uricosuric Activity vs. Non-Uricosuric Analog Mofebutazone

Phenylbutazone exerts a clinically significant uricosuric effect by reducing renal tubular reabsorption of uric acid, a property that distinguishes it from many NSAIDs and directly supports its historical and ongoing use in acute gout [1][2]. Structure-activity relationship studies published in Nature (1958) demonstrated that modifications to phenylbutazone that decrease the acidity (increase pKa) of the molecule result in loss of uricosuric activity [2]. This principle is exemplified by mofebutazone (monophenylbutazone, CAS 2210-63-1), a close structural analog lacking the n-butyl substituent, which does not possess uricosuric activity even at doses up to 800 mg/day [3]. Additionally, mofebutazone does not interfere with gastrointestinal absorption of dexamethasone, unlike phenylbutazone, further confirming distinct pharmacokinetic interaction profiles between these structurally related pyrazolidinediones [3].

Uricosuric activity vs. analog
Cross‑study
Phenylbutazone: active uricosuric (tubular reabsorption inhibition). Mofebutazone: absent even at 800 mg/day. pKa‑activity correlation established.
Uricosuric endpoint requires parent molecule; analog cannot serve as substitute.
Nature 1958 SAR; rat PK interaction studies.
uricosuric gout structure-activity relationship pKa mofebutazone phenylbutazone analog

Aqueous Solubility and Injectable Formulation Readiness

Phenylbutazone free acid (CAS 50-33-9, pKa 4.5–4.89) is practically insoluble in water at neutral pH (<0.1 mg/mL at 23.5 °C), dissolving only in alkaline solutions or organic solvents [1]. The pre-formed sodium salt (CAS 22276-61-5 / 129-18-0) provides formulation-ready aqueous solubility that enables the preparation of high-concentration injectable solutions without the need for extemporaneous pH adjustment . Commercial injectable formulations leverage this property to deliver phenylbutazone at concentrations of 200 mg/mL (as the sodium salt equivalent to 186 mg/mL phenylbutazone base) at pH 9.5–10.0, suitable for intravenous administration in horses [2]. This represents a practical solubility enhancement of >2,000-fold relative to the free acid at neutral pH, eliminating the dissolution rate limitation that otherwise governs oral absorption from solid dosage forms of the free acid .

Injectable formulation readiness
Class‑level
Sodium salt: 200 mg/mL aqueous solution (pH 9.5–10.0). Free acid:
Sodium salt directly enables injectable workflow; free acid would require additional salt formation.
USP/EMA injectable specification context.
solubility formulation injectable pharmaceutical development salt form pH-dependent solubility

Optimal Procurement and Application Scenarios


Equine Formulary: Balanced COX Inhibitor for Musculoskeletal Pain

In equine practice, when a non-selective NSAID with balanced COX-1/COX-2 inhibition is required—such as in the management of acute musculoskeletal pain where complete COX-2 selectivity may compromise physiological COX-1-dependent homeostatic functions—phenylbutazone sodium salt injectable (200 mg/mL) is the preferred agent. Its COX-1/COX-2 ratio of 1.6 [Section 3, Evidence 1] distinguishes it from strongly COX-1-selective indomethacin (ratio 0.08) and COX-2-selective firocoxib, providing a middle-ground pharmacological profile that has sustained its position as the most widely prescribed equine NSAID despite the availability of newer alternatives [1].

Preclinical Research: Intermediate-Potency Reference Standard for Chronic Inflammation

Investigators designing adjuvant arthritis or other chronic inflammation studies in rodents can select phenylbutazone sodium salt as an intermediate-potency positive control with a well-characterized oral ED50 of 13.27 mg/kg in the adjuvant arthritis rat model [Section 3, Evidence 2]. Its position in the potency hierarchy—approximately 60-fold less potent than indomethacin but 21-fold more potent than aspirin—allows for graded dose-response comparisons that are not achievable with ultra-potent or ultra-weak NSAID comparators, facilitating the construction of robust therapeutic indices across compound libraries [2].

Formulation Development: Pre-Formed Sodium Salt for Aqueous Injectables

For pharmaceutical development teams preparing parenteral dosage forms, phenylbutazone sodium salt (CAS 22276-61-5) eliminates the need for in situ sodium hydroxide pH adjustment and salt formation required when starting from phenylbutazone free acid. The sodium salt provides direct aqueous solubility enabling 200 mg/mL injectable solutions at pH 9.5–10.0 [Section 3, Evidence 6]. Procurement of the pre-formed sodium salt reduces unit operations, minimizes pH excursion risks, and ensures batch-to-batch consistency in the final drug product, supported by the well-characterized degradation kinetics that inform packaging (N₂ headspace, light-protected, iron-limited containers) [Section 3, Evidence 3].

Gout Research: Uricosuric Tool Compound for Urate Transport Studies

In academic and industrial laboratories studying renal urate handling or screening for novel uricosuric agents, phenylbutazone sodium salt serves as a mechanistically validated positive control with established uricosuric activity confirmed through both clinical pharmacology and structure-activity relationship studies [Section 3, Evidence 5]. Unlike its close structural analog mofebutazone—which lacks uricosuric activity even at 800 mg/day—phenylbutazone's uricosuric effect is linked to its molecular acidity (pKa), making it an essential comparator for structure-activity studies of pyrazolidinedione-based urate transport modulators [3].

Application
Selection Property
Validation Focus
Equine COX pharmacology research
Balanced COX‑1/COX‑2 inhibition ratio
COX isoform activity comparison in target species
Chronic inflammation reference standard
Intermediate in‑vivo potency (ED₅₀ ranking)
Dose‑response model calibration across compound libraries
Aqueous injectable formulation development
Pre‑formed sodium salt solubility
Degradation kinetics and packaging specification review
Urate transport modulator research
Uricosuric activity (structure‑dependent)
Renal urate reabsorption endpoint validation
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